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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495 Get Quote

Disclaimer: Experimental spectroscopic data for 3-(2-Tert-butylphenoxy)azetidine is not

readily available in public databases. The data presented in this guide is predicted based on

the analysis of its chemical structure and comparison with analogous compounds. This

document serves as a reference for researchers, scientists, and drug development

professionals on the expected spectroscopic characteristics and the methodologies to obtain

them.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-(2-Tert-butylphenoxy)azetidine. These

predictions are derived from the compound's structural features: an azetidine ring, a 2-tert-

butylphenyl group, and an ether linkage.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 dd 1H Ar-H

~7.15 dt 1H Ar-H

~6.90 dt 1H Ar-H

~6.80 dd 1H Ar-H

~4.90 m 1H O-CH (azetidine)

~4.10 t 2H CH₂ (azetidine)

~3.80 t 2H CH₂ (azetidine)

~2.50 br s 1H NH (azetidine)

1.35 s 9H C(CH₃)₃

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (δ) ppm Assignment

~155.0 Ar-C-O

~145.0 Ar-C-C(CH₃)₃

~127.0 Ar-CH

~126.5 Ar-CH

~122.0 Ar-CH

~115.0 Ar-CH

~70.0 O-CH (azetidine)

~50.0 CH₂ (azetidine)

34.5 C(CH₃)₃

29.5 C(CH₃)₃

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch

3060-3010 Medium C-H Stretch (Aromatic)

2960-2850 Strong C-H Stretch (Aliphatic)

~1600, ~1480 Medium-Strong C=C Stretch (Aromatic)

~1240 Strong C-O Stretch (Aryl Ether)

~1150 Strong C-N Stretch (Azetidine)

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
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m/z Assignment

220.1696 [M+H]⁺ (Monoisotopic)

242.1515 [M+Na]⁺ (Monoisotopic)

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the structural elucidation of a novel

small molecule like 3-(2-Tert-butylphenoxy)azetidine using various spectroscopic techniques.
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General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum. This will render all carbon signals as singlets.
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Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay

of 2 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

typically required.

Process the FID and phase the spectrum.

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-

moistened swab (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the crystal surface.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.[1]

Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain

a high-quality spectrum.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).[2]

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.[3]

Data Acquisition (ESI-TOF):

The sample solution is introduced into the ESI source, where it is nebulized and ionized to

form gaseous ions (e.g., [M+H]⁺).[4]

The ions are accelerated into the TOF mass analyzer.[5]

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[4]

The detector records the arrival time of the ions, which is converted into an m/z spectrum.

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and

other adducts like [M+Na]⁺.

The high-resolution measurement allows for the determination of the accurate mass, which

can be used to calculate the elemental formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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